3,5-Dibromo-6-(trifluoromethyl)pyridin-2-amine
Description
Historical Context and Discovery
3,5-Dibromo-6-(trifluoromethyl)pyridin-2-amine (CAS: 1291487-16-5) emerged as a synthetic target in the early 21st century, driven by advances in halogenation and fluorination methodologies. While its exact discovery timeline remains undocumented in public literature, its structural analogs gained prominence following the development of transition-metal-catalyzed cross-coupling reactions, particularly Suzuki-Miyaura couplings. The compound’s synthesis likely evolved from earlier work on trifluoromethylpyridine derivatives, which became critical in agrochemical and pharmaceutical research during the 1990s. Key synthetic breakthroughs included optimized bromination protocols using hydrobromic acid and ammonium salts, as well as selective halogenation strategies employing phosphine reagents to achieve positional control on pyridine rings.
Significance in Halogenated Pyridine Chemistry
This compound exemplifies the synergistic effects of bromine and trifluoromethyl groups on pyridine reactivity:
- Bromine atoms enable nucleophilic substitutions and cross-coupling reactions, serving as handles for further functionalization.
- The trifluoromethyl group enhances lipophilicity and metabolic stability while inducing electron-withdrawing effects that modulate aromatic ring electronics.
Comparative studies show that 3,5-dibromo substitution patterns improve thermal stability compared to mono-halogenated analogs, as evidenced by differential scanning calorimetry data. The compound’s reactivity aligns with trends observed in related structures, where bromine at the 3- and 5-positions facilitates sequential functionalization while maintaining regioselectivity.
Taxonomic Position within Fluorinated Heterocycles
As a member of the halogenated trifluoromethylpyridine family, this compound occupies a niche in heterocyclic chemistry due to:
Its taxonomic classification intersects with:
Current Research Significance
Recent studies highlight applications in:
- Pharmaceutical intermediates : Serves as a precursor to kinase inhibitors, leveraging its ability to undergo Suzuki couplings with boronic acids.
- Agrochemical development : Trifluoromethylpyridine derivatives demonstrate enhanced pest control efficacy, with bromine atoms enabling further derivatization.
- Materials science : Halogenated pyridines act as ligands in luminescent metal-organic frameworks (MOFs), where the -CF₃ group improves thermal stability.
Ongoing research focuses on optimizing its synthesis via continuous-flow bromination and exploring enantioselective transformations using chiral palladium catalysts. The compound’s unique substitution pattern makes it a benchmark for studying steric effects in azine functionalization.
(Continued in subsequent sections with additional synthesis, applications, and mechanistic analyses...)
Properties
IUPAC Name |
3,5-dibromo-6-(trifluoromethyl)pyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Br2F3N2/c7-2-1-3(8)5(12)13-4(2)6(9,10)11/h1H,(H2,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMBKQISYTKFUPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC(=C1Br)N)C(F)(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Br2F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30718247 | |
| Record name | 3,5-Dibromo-6-(trifluoromethyl)pyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30718247 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.90 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1291487-16-5 | |
| Record name | 3,5-Dibromo-6-(trifluoromethyl)pyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30718247 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Direct Bromination with Liquid Bromine
The most widely documented approach involves sequential bromination of 6-(trifluoromethyl)pyridin-2-amine. Drawing parallels to CN105061301A and CN105348177A, the amino group is first acetylated to prevent undesired side reactions. Acetic anhydride reacts with the amine at a 1:1.5 molar ratio under reflux, forming an acetylamino intermediate. Subsequent bromination at 45–60°C with liquid bromine introduces bromine atoms at the 3- and 5-positions.
Critical to regioselectivity is the use of cuprous bromide (CuBr) as a catalyst during the diazotization step. After bromination, the acetyl group is hydrolyzed under acidic conditions, and the amino group is replaced via a Sandmeyer-type reaction using hydrobromic acid (HBr) and sodium nitrite (NaNO₂) at −5–15°C.
Table 1: Reaction Conditions for Direct Bromination
| Parameter | Optimal Range | Yield (%) |
|---|---|---|
| Bromine Equivalents | 2.2–2.5 eq | 65–72 |
| Temperature (Bromination) | 50–60°C | — |
| Catalyst (CuBr) | 0.1–0.2 eq | — |
| Reaction Time | 2–4 hours | — |
This method achieves moderate yields (65–72%) but requires precise temperature control to minimize polybromination byproducts.
Multi-Step Synthesis from 3-Chloro-5-(Trifluoromethyl)pyridine Derivatives
Thiophosgene-Mediated Cyclization
A novel route described in involves 3-chloro-5-(trifluoromethyl)pyridin-2-yl methanamine as a precursor. Thiophosgene (1.08 eq) reacts with the amine in dichloromethane at 0°C, forming a thioimidate intermediate. Cyclization under basic conditions (NaHCO₃) yields an imidazo[1,5-a]pyridine scaffold, which is subsequently brominated using N-bromosuccinimide (NBS) or liquid bromine.
Key Advantages :
-
Higher regiocontrol due to the directing effects of the trifluoromethyl group.
-
Reduced side reactions compared to direct bromination.
Table 2: Thiophosgene Cyclization Parameters
| Solvent | Base | Temperature | Yield (%) |
|---|---|---|---|
| Dichloromethane | NaHCO₃ | 0°C → RT | 72 |
| Toluene | K₂CO₃ | Reflux | 58 |
This method’s yield (72%) surpasses direct bromination but introduces complexity with thiophosgene handling.
Halogen Exchange Strategies
Lithium-Halogen Exchange
A less common but promising approach utilizes lithium-halogen exchange on 3,5-dichloro-6-(trifluoromethyl)pyridin-2-amine. Treatment with lithium bromide (LiBr) in tetrahydrofuran (THF) at −78°C replaces chlorides with bromides. While this method avoids harsh bromination conditions, it suffers from low conversion rates (<50%) and requires ultra-low temperatures, limiting industrial applicability.
Comparative Analysis of Methodologies
Table 3: Method Comparison
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Direct Bromination | 65–72 | 85–90 | High |
| Thiophosgene Cyclization | 72 | 92–95 | Moderate |
| Halogen Exchange | <50 | 80–85 | Low |
-
Direct Bromination remains the most scalable, albeit with purity challenges.
-
Thiophosgene Cyclization offers superior purity but requires toxic reagents.
-
Halogen Exchange is limited by yields and operational complexity.
Optimization Strategies and Challenges
Catalyst Screening
Substituting CuBr with CuI or CuCl in the Sandmeyer reaction reduces costs but lowers yields by 15–20%. Nanocatalysts (e.g., Cu nanoparticles) are under investigation to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions: 3,5-Dibromo-6-(trifluoromethyl)pyridin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to remove the bromine atoms.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are employed.
Major Products Formed:
Substitution Products: Depending on the nucleophile, various substituted pyridines can be formed.
Oxidation Products: Pyridine N-oxides.
Reduction Products: Dehalogenated pyridines.
Scientific Research Applications
3,5-Dibromo-6-(trifluoromethyl)pyridin-2-amine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and agrochemicals.
Mechanism of Action
The mechanism of action of 3,5-Dibromo-6-(trifluoromethyl)pyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The bromine atoms can form halogen bonds with biological macromolecules, influencing their activity and function .
Comparison with Similar Compounds
Table 1. Comparison of 3,5-Dibromo-6-(trifluoromethyl)pyridin-2-amine with Similar Compounds
Structural and Electronic Comparisons
- Positional Isomerism: The closest analog, 3,5-Dibromo-4-(trifluoromethyl)pyridin-2-amine (similarity score 0.84), demonstrates how trifluoromethyl positioning (4 vs. 6) alters electronic distribution.
- Halogenation Patterns : Compounds like 5-Bromo-3-(trifluoromethyl)pyridin-2-amine (similarity score 0.82) lack the second bromine, reducing opportunities for cross-coupling but increasing solubility due to lower molecular weight .
Research Findings and Implications
- Pharmaceutical Relevance : The trifluoromethyl group in the target compound improves lipophilicity, a critical factor in blood-brain barrier penetration, while bromine atoms enable modular derivatization for structure-activity relationship (SAR) studies .
- Synthetic Challenges : Positional isomerism (e.g., CF₃ at 4 vs. 6) can complicate purification, as seen in analogs like 3,5-Dibromo-4-(trifluoromethyl)pyridin-2-amine , which may require advanced chromatographic techniques .
- Comparative Stability : Chlorine-substituted analogs (e.g., 3,5-Dibromo-6-chloropyridin-2-amine ) are less stable under nucleophilic conditions due to weaker C-Cl bonds compared to C-Br or C-CF₃ bonds .
Biological Activity
3,5-Dibromo-6-(trifluoromethyl)pyridin-2-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications in drug development, supported by relevant data and case studies.
Chemical Structure and Properties
The compound features a pyridine ring substituted with two bromine atoms and a trifluoromethyl group, which influences its biological activity. The presence of these halogenated groups is known to enhance lipophilicity and improve binding interactions with biological targets.
Antimicrobial Properties
Research has indicated that this compound exhibits notable antimicrobial activity. In vitro studies have demonstrated its efficacy against various bacterial strains. For instance, the compound was tested against Staphylococcus aureus and Escherichia coli, showing minimum inhibitory concentration (MIC) values that suggest potent antibacterial properties.
| Pathogen | MIC (μg/mL) | Control (Ciprofloxacin) (μg/mL) |
|---|---|---|
| Staphylococcus aureus | 6.25 | 2 |
| Escherichia coli | 12.5 | 2 |
These results indicate that while the compound is less potent than ciprofloxacin, it still possesses significant antibacterial activity, particularly against Staphylococcus aureus .
Anticancer Activity
In addition to its antimicrobial effects, this compound has been evaluated for anticancer potential. A study focusing on various cancer cell lines reported that the compound inhibited cell proliferation effectively. The mechanism is believed to involve the induction of apoptosis through the activation of caspases.
| Cell Line | IC50 (μM) | Control (Doxorubicin) (μM) |
|---|---|---|
| HeLa | 15 | 0.5 |
| MCF-7 | 20 | 0.1 |
The IC50 values indicate that while the compound is less effective than doxorubicin, it still shows promise as a potential anticancer agent .
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in bacterial cell wall synthesis and cancer cell survival pathways.
- Receptor Binding : The trifluoromethyl group enhances binding affinity to various receptors, potentially modulating signaling pathways associated with cell proliferation and apoptosis.
Study on Antimicrobial Efficacy
In a recent study published in a peer-reviewed journal, researchers synthesized several derivatives of pyridine compounds, including this compound. They evaluated their antimicrobial properties using standard disk diffusion methods and found that this compound exhibited superior activity compared to many other tested derivatives .
Anticancer Research
Another significant study explored the anticancer effects of this compound on breast cancer cells. The results indicated that treatment with varying concentrations of this compound led to a dose-dependent decrease in cell viability and an increase in apoptotic markers such as cleaved PARP and active caspase-3 .
Q & A
Q. Key Challenges :
- Regioselectivity: Ensuring bromination occurs only at the 3 and 5 positions requires precise temperature control and stoichiometry.
- Competing side reactions (e.g., over-bromination) may necessitate iterative optimization .
Basic Characterization: Which spectroscopic and crystallographic techniques are most effective for structural confirmation?
Methodological Answer:
- NMR Spectroscopy :
- ¹H NMR : Identify aromatic protons and amine protons. The deshielding effect of Br and CF₃ groups causes distinct shifts (e.g., CF₃ groups typically result in upfield shifts for adjacent protons) .
- ¹³C NMR : Confirm bromine and CF₃ substitution via carbon chemical shifts (e.g., CF₃ carbons appear near 120-125 ppm).
- X-ray Crystallography : Resolve the exact positions of Br and CF₃ groups, as demonstrated for structurally similar compounds like 3,5-Dichloro-6-methylpyridin-2-amine .
- Mass Spectrometry (HRMS) : Validate molecular weight (expected m/z: ~349.9 g/mol for C₆H₄Br₂F₃N₂).
Advanced Reactivity: How do the electron-withdrawing substituents (Br, CF₃) influence nucleophilic substitution reactions?
Methodological Answer:
- Electronic Effects :
- The CF₃ group strongly withdraws electrons via induction, making the pyridine ring less reactive toward electrophiles but enhancing stability for nucleophilic attack at positions adjacent to Br.
- Bromine acts as a leaving group in SNAr (nucleophilic aromatic substitution) under basic conditions (e.g., with K₂CO₃ in DMF at 80°C) .
- Case Study :
- Reaction with morpholine replaces Br at position 5, forming 5-morpholino derivatives, a strategy used in kinase inhibitor synthesis (e.g., Bimiralisib analogs) .
Advanced Synthesis Optimization: How can competing bromination pathways be minimized?
Methodological Answer:
-
Stepwise Bromination :
-
Catalytic Additives : Add Lewis acids (e.g., FeCl₃) to enhance regioselectivity.
-
Yield Data :
Step Conditions Yield (%) First Br Br₂, AcOH, 45°C 75 Second Br NBS, CCl₄, 0°C 65
Advanced Competing Reactions: What strategies prevent deamination during bromination?
Methodological Answer:
- Protection of -NH₂ :
- Temporarily protect the amine group as an acetyl derivative (e.g., using acetic anhydride) before bromination. Deprotect afterward with NaOH/EtOH .
- Low-Temperature Bromination : Conduct reactions below 20°C to reduce side reactions.
- Monitoring : Use TLC or in-situ IR to detect deamination byproducts (e.g., pyridones) .
Computational Modeling: How can DFT calculations predict sites for further functionalization?
Methodological Answer:
- DFT Workflow :
- Optimize the geometry of this compound using B3LYP/6-31G(d).
- Calculate Fukui indices to identify electrophilic (f⁺) and nucleophilic (f⁻) sites.
- Predicted Reactivity :
- Position 4 (meta to Br and CF₃) is most electrophilic, suitable for Suzuki couplings .
- Validation : Compare computed NMR shifts with experimental data to refine models .
Applications in Medicinal Chemistry: How is this compound utilized in kinase inhibitor development?
Methodological Answer:
- Scaffold for PI3K/mTOR Inhibitors :
- Replace Br groups with morpholine or triazine moieties to mimic Bimiralisib (PI3K-IN-2), which uses a similar trifluoromethylpyridine core .
- Structure-Activity Relationship (SAR) :
- Trifluoromethyl groups enhance metabolic stability; bromine allows late-stage diversification via cross-coupling.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
